![molecular formula C16H18BrNO2 B8142425 2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B8142425.png)
2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” is a chemical entity listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or reactivity. The comparison can be based on various factors, such as:
Chemical structure: Similar compounds may have similar functional groups or molecular frameworks.
Reactivity: Similar compounds may undergo similar types of chemical reactions.
Applications: Similar compounds may be used in similar scientific research applications.
Some similar compounds include those listed in the PubChem database with similar 2D or 3D structures.
Properties
IUPAC Name |
2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-10-6-11(17)4-5-13(10)18-9-12-14(19)7-16(2,3)8-15(12)20/h4-6,9,18H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDZRUTUMKWCQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C2C(=O)CC(CC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)NC=C2C(=O)CC(CC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,8-trimethyl-2,6-diphenyl-5H-pyrazolo[3,4-g][1,3]benzoxazole](/img/structure/B8142349.png)
![4,4,8-trimethyl-2-phenyl-6-pyridin-2-yl-5H-pyrazolo[3,4-g][1,3]benzoxazole](/img/structure/B8142355.png)
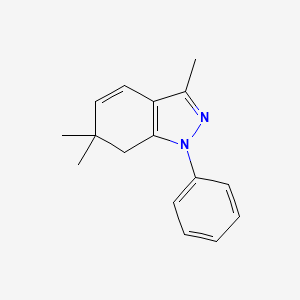

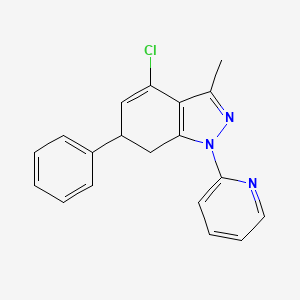
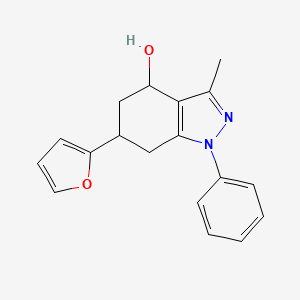
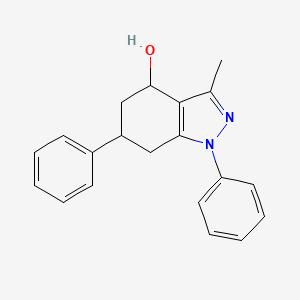
![ethyl N-[(E)-[4-chloro-1-(3,5-difluorophenyl)-3-methyl-6,7-dihydroindazol-5-yl]methylideneamino]carbamate](/img/structure/B8142399.png)
![(NE)-N-[[1-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-methyl-6,7-dihydroindazol-5-yl]methylidene]hydroxylamine](/img/structure/B8142401.png)
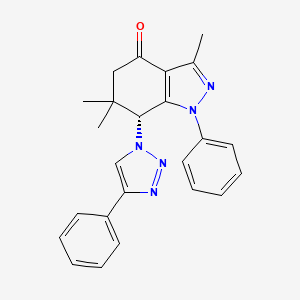
![2-(3,5-Dimethylpyrazol-1-yl)chromeno[4,3-d]pyrimidin-5-one](/img/structure/B8142427.png)
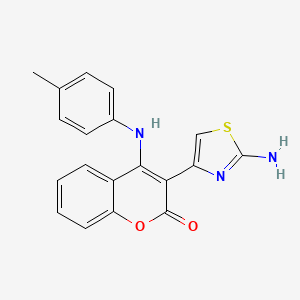
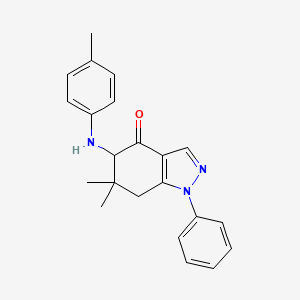
![4-methyl-N-[(E)-[4-(4-nitroanilino)-2-oxochromen-3-yl]methylideneamino]benzenesulfonamide](/img/structure/B8142449.png)
